1-溴壬氟丁烷

描述

Synthesis Analysis

The synthesis of fluorinated compounds like 1-Bromononafluorobutane often involves direct fluorination, electrochemical fluorination, or the use of fluorinating agents. For example, the synthesis of hexafluorobutane derivatives, which share a similar fluorination pattern to 1-Bromononafluorobutane, can be achieved using bromine trifluoride (BrF3) as a fluorinating agent on precursors such as succinonitrile, demonstrating the versatility of fluorinating agents in obtaining fluorinated hydrocarbons (Baker, Ruzicka, & Tinker, 1999).

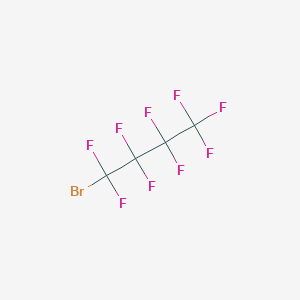

Molecular Structure Analysis

The molecular structure of 1-Bromononafluorobutane is influenced by the presence of fluorine atoms, which significantly affect the compound's physical and chemical properties. The strong electronegativity of fluorine atoms creates a polarized molecular environment, impacting the molecule's reactivity and interactions with other compounds. Techniques such as X-ray crystallography and spectroscopy can be employed to elucidate the molecular geometry and electron distribution within such compounds, as demonstrated in studies analyzing the structure of related fluorinated compounds through density functional theory (DFT) calculations and experimental data (Zahedi-Tabrizi et al., 2006).

Chemical Reactions and Properties

1-Bromononafluorobutane participates in various chemical reactions characteristic of bromofluorocarbons, including nucleophilic substitution and elimination reactions. The bromine atom in the compound acts as a good leaving group, facilitating reactions with nucleophiles or elimination to form double bonds. The presence of fluorine atoms can influence the reactivity pattern, favoring certain pathways over others due to the electron-withdrawing effects of fluorine (Teinz et al., 2011).

Physical Properties Analysis

The physical properties of 1-Bromononafluorobutane, such as boiling point, melting point, density, and solubility, are significantly affected by its fluorinated structure. Perfluorinated compounds are generally characterized by their high stability, low reactivity, and unique phase behaviors compared to their hydrocarbon counterparts. The measurement of these properties is crucial for applications and handling of the compound (Varushchenko, Druzhinina, & Sorkin, 1997).

Chemical Properties Analysis

The chemical properties of 1-Bromononafluorobutane, including its reactivity with various organic and inorganic reagents, stability under different conditions, and potential for undergoing transformations into other useful fluorinated compounds, are areas of significant interest. Studies on related fluorinated compounds provide insights into the mechanisms and outcomes of reactions involving fluorine and bromine atoms in organic molecules, highlighting the influence of these atoms on chemical behavior and reactivity (Coe et al., 1981).

科学研究应用

热容和热力学性质

1-溴壬氟丁烷因其热力学性质而受到研究。Chorążewski、Góralski和Tkaczyk (2005) 的研究重点是在 284 K 至 353 K 的温度范围内,包括 1-溴壬氟丁烷在内的各种 1-溴烷烃的热容。他们利用差示扫描量热法并进行了基团加和分析,以了解 CH3、CH2、Cl 和 Br 等不同基团对这些化合物热容的贡献 (Chorążewski, Góralski, & Tkaczyk, 2005)。

粘度和流体动力学

Ryshkova、Belenkov 和 Postnikov (2020) 的研究提供了有关包括 1-溴壬氟丁烷在内的液体溴代烷烃在不同温度范围内的粘度的新实验数据。他们的发现有助于了解这些化合物的流体动力学,这在化学品的流动特性至关重要的工业应用中尤为重要 (Ryshkova, Belenkov, & Postnikov, 2020)。

相变和分子结构

Varushchenko、Druzhinina 和 Sorkin (1997) 的另一项研究探索了结晶和液态 1-溴壬氟丁烷的低温热容。他们的研究确定了该化合物中的各种相变,并有助于理解其热力学函数和分子结构,这对于其在材料科学和化学工程中的应用至关重要 (Varushchenko, Druzhinina, & Sorkin, 1997)。

分子连接性和光谱学

还对包括 1-溴烷烃在内的链状分子的振动光谱和旋转异构现象进行了研究。Ogawa 等人 (1978) 研究了这些化合物在不同状态下的拉曼光谱和红外光谱,有助于了解它们的分子连接性和异构现象。这项研究对于化学合成和分子相互作用的研究具有重要意义 (Ogawa et al., 1978)。

作用机制

Target of Action

1-Bromononafluorobutane is a complex compound with a molecular formula of C4BrF9 . This could be due to the compound’s complex structure and the broad range of potential interactions it may have within biological systems.

Mode of Action

It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function or activity .

Biochemical Pathways

Biochemical pathways are complex networks of chemical reactions that occur within a cell, and a compound can affect these pathways in various ways, such as by inhibiting or promoting specific reactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects can range from changes in cell signaling and function to alterations in the expression of genes and proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEIKEYTQKDDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC4F9, C4BrF9 | |

| Record name | Butane, 1-bromo-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338641 | |

| Record name | 1-Bromoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

375-48-4 | |

| Record name | 1-Bromoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorobutyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。